molecular formula C14H10ClFO3 B1328841 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1041558-34-2

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No. B1328841
M. Wt: 280.68 g/mol
InChI Key: YDNBYDYFLWJGTC-UHFFFAOYSA-N
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Description

The compound "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid" is a chemically synthesized molecule that may have potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves the use of benzyl and benzoic acid derivatives. For instance, 3-Benzoyl-2-quinolinecarboxaldehyde has been synthesized for use as a fluorogenic reagent for the detection of primary amines . Similarly, the synthesis of co-crystals involving trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with various hydroxy benzoic acids demonstrates the potential for creating novel structures through the combination of benzyl and benzoic acid derivatives . These studies suggest that the synthesis of "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid" could potentially involve similar strategies of combining benzyl and benzoic acid components under controlled conditions to achieve the desired molecular structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal analysis and NMR spectroscopy. For example, the crystal structure of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate has been determined, revealing chains of transoid "dimers" . Additionally, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives has been performed, showing planar imidazo-thiadiazole entities and intramolecular hydrogen bonding . These findings provide a foundation for predicting the molecular structure of "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid," which would likely exhibit similar aromatic interactions and potential for hydrogen bonding.

Chemical Reactions Analysis

The reactivity of benzyl and benzoic acid derivatives is highlighted in the synthesis of various heterocyclic scaffolds using 4-Chloro-2-fluoro-5-nitrobenzoic acid . This compound's ability to undergo multiple reactions, including chlorine substitution and nitro group reduction, indicates that "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid" may also participate in a range of chemical reactions, potentially leading to the formation of diverse heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. For instance, the solubility of co-crystals has been investigated, showing that co-crystallization can enhance the solubility of certain compounds . The metabolic fate of fluorobenzyl alcohols in rats has been studied, revealing the formation of glycine conjugates of the corresponding benzoic acids as major metabolites . These studies suggest that "3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid" may have specific solubility characteristics and could undergo metabolic transformations leading to various metabolites.

Scientific Research Applications

Metabolism and Excretion Studies

A study by Blackledge et al. (2003) explored the metabolic fate of fluorobenzyl alcohols, closely related to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid. They found that the major metabolites in urine were glycine conjugates of corresponding benzoic acids, with a small proportion being N-acetylcysteinyl conjugates. This indicates a potential for similar metabolic pathways for 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Blackledge, Nicholson, & Wilson, 2003).

Photodecomposition Studies

Crosby & Leitis (1969) investigated the photodecomposition of chlorobenzoic acids, which could inform the stability and degradation pathways of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid under ultraviolet irradiation (Crosby & Leitis, 1969).

Thermodynamic Property Analysis

Zherikova & Verevkin (2019) conducted a study on the thermodynamic properties of halogenosubstituted benzoic acids. Their research provides insights into the energetic and structural relationships that could be applicable to 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid (Zherikova & Verevkin, 2019).

Adsorption Studies

Ikezawa et al. (2006) examined the adsorption behaviors of substituted benzoic acids on electrodes. This research can be relevant to understanding the interaction of 3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid with metal surfaces, which is important in catalysis and sensor applications (Ikezawa, Yoshida, & Ariga, 2006).

Safety And Hazards

This compound is considered an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

As a biochemical used in proteomics research , “3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid” has potential for further study in the field of biochemistry and molecular biology. Its role in the structure-activity relationship study on substituted 1-Benzyl-5-phenyltetrazole P2X7 Antagonists suggests it may have applications in drug discovery and development.

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c15-13-7-11(16)5-4-10(13)8-19-12-3-1-2-9(6-12)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNBYDYFLWJGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid

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